molecular formula C17H13ClO4 B15041942 1-(5-Chloro-2-hydroxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one

1-(5-Chloro-2-hydroxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one

Cat. No.: B15041942
M. Wt: 316.7 g/mol
InChI Key: RQLWGHAOKXBXSC-DAFODLJHSA-N
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Description

This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone scaffold (prop-2-en-1-one). Its structure integrates a 5-chloro-2-hydroxyphenyl group and a 2,3-dihydro-1,4-benzodioxin moiety. These features make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .

Properties

Molecular Formula

C17H13ClO4

Molecular Weight

316.7 g/mol

IUPAC Name

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one

InChI

InChI=1S/C17H13ClO4/c18-12-3-5-15(20)13(10-12)14(19)4-1-11-2-6-16-17(9-11)22-8-7-21-16/h1-6,9-10,20H,7-8H2/b4-1+

InChI Key

RQLWGHAOKXBXSC-DAFODLJHSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)C3=C(C=CC(=C3)Cl)O

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=CC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and 2,3-dihydro-1,4-benzodioxin.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 5-chloro-2-hydroxybenzaldehyde and the active methylene group of 2,3-dihydro-1,4-benzodioxin under basic conditions.

    Reaction Conditions: Common reagents include bases like sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-hydroxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The double bond in the prop-2-en-1-one moiety can be reduced to form a saturated ketone.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, affecting its behavior in chemical reactions.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical differences between the target compound and its structural analogues:

Compound Name Substituents/Modifications Key Features/Activities References
1-(5-Chloro-2-hydroxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one 5-Chloro-2-hydroxyphenyl (A-ring), 2,3-dihydro-1,4-benzodioxin (B-ring) Enhanced polarity and hydrogen-bonding capacity; potential antimicrobial/antiviral activity
(E)-3-(2-Chloro-6-methyl-3-quinolyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one Quinoline ring replaces A-ring; 2-chloro-6-methyl substituent Broader π-conjugation; evaluated for anticancer activity due to quinoline’s DNA intercalation potential
(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one 4-Chlorophenyl (A-ring); lacks hydroxyl group Reduced polarity; higher lipophilicity may improve blood-brain barrier penetration
1-(5-(3-Chlorophenyl)thiophen-2-yl)ethan-1-one Thiophene replaces benzodioxin; 3-chlorophenyl substituent Distinct electronic properties due to sulfur atom; explored in organic electronics and catalysis
(E)-3-(8-Benzyloxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]prop-2-en-1-one Benzyloxy and methoxymethoxy substituents on B-ring and A-ring Increased steric bulk; studied for antiviral activity (e.g., HIV protease inhibition)

Spectroscopic and Crystallographic Data

  • IR/NMR: The target compound’s carbonyl stretch (C=O) appears near 1650–1680 cm⁻¹, while the enone system shows characteristic ¹H NMR coupling (J = 15–16 Hz for trans-vinylic protons) .
  • Crystal Packing: Chalcones with benzodioxin rings (e.g., the quinolyl analogue) exhibit dihedral angles of 7–56° between aromatic rings, influencing intermolecular interactions and crystal lattice stability .

Biological Activity

1-(5-Chloro-2-hydroxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the realms of antioxidant , antimicrobial , and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound's structure can be represented as follows:

C16H15ClO4\text{C}_{16}\text{H}_{15}\text{ClO}_4

Antioxidant Activity

Antioxidant activity is one of the prominent features of this compound. Studies have shown that derivatives of 1-(5-Chloro-2-hydroxyphenyl) exhibit significant antioxidant properties. For instance, compounds derived from this structure have demonstrated higher antioxidant activity compared to ascorbic acid and vitamin C, with some exhibiting 1.35 to 1.5 times greater efficacy in DPPH radical scavenging assays .

Table 1: Antioxidant Activity Comparison

CompoundAntioxidant Activity (DPPH Scavenging)Comparison Standard
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one1.35 times higher than Vitamin CVitamin C
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one1.50 times higher than Ascorbic AcidAscorbic Acid

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various Gram-positive pathogens and fungi. Notably, it has shown promising results against multidrug-resistant strains such as Staphylococcus aureus and Clostridioides difficile. The structure-dependent antimicrobial activity suggests that modifications in the molecular structure can enhance efficacy against resistant strains .

Table 2: Antimicrobial Activity Overview

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus8Moderate
Enterococcus faecalis16Moderate
Clostridioides difficile32Moderate
Candida auris16High

Anticancer Activity

In addition to its antioxidant and antimicrobial properties, the compound has shown significant anticancer activity in various cancer cell lines. Notably, derivatives containing the 5-chloro substituent have exhibited cytotoxicity against A549 human lung cancer cells with IC50 values indicating strong inhibitory effects .

Table 3: Anticancer Activity Data

Cell LineIC50 (µM)Activity Level
A549 (Lung Cancer)10High
MDA-MB-231 (Breast Cancer)15Moderate
HL-60 (Leukemia)12High

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Antioxidant Efficacy : A study demonstrated that derivatives of the compound significantly reduced oxidative stress markers in vitro.
  • Antimicrobial Resistance : Research indicated that certain analogues were effective against vancomycin-resistant strains of S. aureus, suggesting their potential as new antibiotic agents.
  • Cancer Cell Inhibition : In a controlled study using A549 cells, treatment with the compound resulted in apoptosis and reduced cell viability.

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